molecular formula C10H10Br2OS B14048795 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14048795
M. Wt: 338.06 g/mol
InChI Key: OKLQCVRDECTBHS-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl substituent

Preparation Methods

The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:

    Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).

    Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction, where a suitable thiol reagent is used to replace a halogen atom on the phenyl ring.

    Formation of Bromomethyl Substituent: The bromomethyl group can be introduced via a halomethylation reaction, typically using formaldehyde and hydrobromic acid (HBr) under acidic conditions.

    Final Assembly: The final step involves the coupling of the brominated phenyl ring with the bromomethyl and mercapto groups to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and alcohols.

Scientific Research Applications

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves the reactivity of its functional groups:

    Bromomethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules.

    Mercapto Group: Can form disulfide bonds with thiol groups on proteins, leading to potential modifications in protein structure and function.

    Carbonyl Group: Participates in nucleophilic addition reactions, which can lead to the formation of various adducts.

Molecular targets and pathways involved include enzymes with nucleophilic active sites, proteins with accessible thiol groups, and receptors that can interact with the compound’s functional groups.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one include:

    1-Bromo-3-phenylpropane: Lacks the mercapto group and has different reactivity and applications.

    1-Bromo-3-chloropropane: Contains a chlorine atom instead of a mercapto group, leading to different chemical properties.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its combination of bromomethyl, mercapto, and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.

Biological Activity

1-Bromo-3-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry and biochemical research due to its unique structure and reactive functional groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2OSC_{10}H_{10}Br_2OS, with a molecular weight of approximately 338.06 g/mol. The compound features a bromomethyl group and a mercapto group attached to a phenyl ring, which contributes to its reactivity and biological activity .

Mechanisms of Biological Activity

Nucleophilic Substitution:
The bromine atoms in the compound can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property is crucial for its interactions with various biomolecules .

Enzyme Inhibition:
this compound has been studied for its potential to inhibit specific enzymes by covalently modifying active site residues. This mechanism is particularly relevant in the context of drug development for conditions like Alzheimer's disease, where enzyme inhibition can alter disease progression .

Reactive Functional Groups:
The presence of the mercapto group allows for redox reactions, enhancing the compound's reactivity and stability. This characteristic enables it to interact with various biological targets, potentially leading to significant biological effects such as enzyme activation or inhibition .

Biological Targets and Effects

Research indicates that this compound interacts with several biological targets through its electrophilic bromine atom and nucleophilic mercapto group. These interactions can lead to:

  • Enzyme Modulation: Inhibition or activation of enzymes involved in metabolic pathways.
  • Antioxidant Activity: Potential protective effects against oxidative stress by scavenging free radicals.
  • Antimicrobial Properties: Some studies suggest that similar compounds exhibit antimicrobial activity, which may extend to this compound as well .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Inhibition of Cholinesterases:
    A study focused on compounds containing sulfur demonstrated their effectiveness as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The findings suggest that this compound could exhibit similar inhibitory effects .
  • Antioxidant Studies:
    Compounds with mercapto groups have been shown to possess antioxidant properties. Research indicates that these compounds can protect against oxidative damage in cellular models, suggesting a potential therapeutic role in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Bromo-3-(4-mercaptophenyl)propan-2-oneC10H10BrOSC_{10}H_{10}BrOSDifferent position of mercapto groupAltered reactivity due to positional changes
1-Bromo-3-(3-hydroxyphenyl)propan-2-oneC_{10}H_{11BrOHydroxy group instead of mercapto groupDifferent biological activity due to functional group change
1-Bromo-3-(3-aminophenyl)propan-2-oneC_{10}H_{11BrNAmino group instead of mercapto groupEnhanced reactivity towards electrophiles

This table illustrates how variations in substituents influence the specific chemical and biological properties of related compounds.

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-3-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2

InChI Key

OKLQCVRDECTBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CBr)CC(=O)CBr

Origin of Product

United States

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